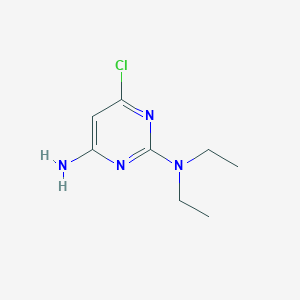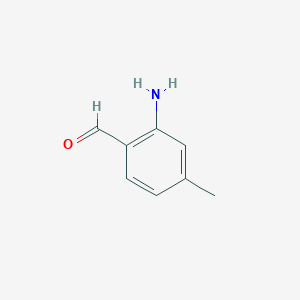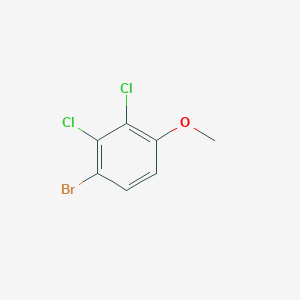
6-chloro-N2,N2-diethylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material science. Although the provided papers do not directly discuss 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, they provide insights into the chemistry of related chloro- and methyl-substituted pyrimidines, which can be useful in understanding the behavior and properties of the compound .
Synthesis Analysis
The synthesis of chloro-substituted pyrimidines can involve cyclization and chlorination reactions. For instance, 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of the anticancer drug dasatinib, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . This suggests that similar methods could potentially be applied to synthesize 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, with appropriate modifications to introduce the diethylamino group at the relevant position on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of chloro- and methyl-substituted pyrimidines has been studied using various techniques, including NMR, IR, and MS . These studies provide information on the regioselectivity of substitutions and the overall geometry of the molecules. For example, the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, revealing intramolecular hydrogen bonding and coplanar molecular chains . Such structural analyses are crucial for understanding the reactivity and potential interactions of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine.
Chemical Reactions Analysis
Chloro-substituted pyrimidines can undergo various chemical reactions, including acylation and oxidation. For instance, 4-chloro-6-hydroxyaminopyrimidines can be acylated to form mono- and diacyl derivatives and oxidized to produce nitroso- or nitropyrimidines . These reactions demonstrate the reactivity of the chloro group in the pyrimidine ring and suggest that 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted pyrimidines can be influenced by their molecular structure and substituents. For example, the presence of solvent molecules in cocrystals can significantly contribute to the stabilization of crystal packing, as observed in the cocrystals of 6-chlorouracil and its derivatives . Additionally, the electronic properties, such as charge distribution and dipole moment, can be affected by the substituents on the pyrimidine ring, as seen in the study of a molecule with antihypertensive activity . These insights can be extrapolated to predict the properties of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, such as solubility, stability, and potential biological activity.
科学的研究の応用
Environmental Tracing and Analysis
Research has indicated the significance of pesticides and their degradates in the environment, especially in surface water. The differentiation of nonpoint sources of deisopropylatrazine, a degradate of atrazine (structurally related to 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine), in surface water was explored using discrimination diagrams. The study highlighted the importance of distinguishing different parent compounds of pesticides due to their distinct regulatory and environmental implications. The concentration ratio of various degradates was used to distinguish between atrazine and other parent compounds like cyanazine and simazine, providing insights into the major contributors of certain degradates in surface water Meyer, Thurman, & Goolsby, 2001.
Sorption Mechanisms in Soils
The interaction mechanisms of atrazine and hydroxyatrazine with humic substances were investigated to understand their sorption in soils. The study demonstrated that hydroxyatrazine forms electron-transfer complexes with humic substances, which may contribute to the strong adsorption observed with humic acids. This finding provides insight into the mechanisms of pesticide retention in soils, highlighting the roles of proton transfer, electron transfer, and hydrophobic interactions Martin-Neto, Traghetta, Vaz, Crestana, & Sposito, 2001.
Cross-linking in Polyimide Solutions and Membranes
Research on the cross-linking process in polyimide solutions and membranes provided insights into the chemical reactions involved. The study focused on monitoring the cross-linking process in different polyimide solutions, examining the nucleophilicities of various diamines and the electrophilicity of polyimides. This research contributes to the understanding of the properties and mechanisms of polyimide membranes, which have applications in various industrial processes Shao, Liu, Cheng, Huang, & Ma, 2008.
特性
IUPAC Name |
6-chloro-2-N,2-N-diethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIIFPSPUDAGJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541097 |
Source


|
| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N2,N2-diethylpyrimidine-2,4-diamine | |
CAS RN |
3289-38-1 |
Source


|
| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)
![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)